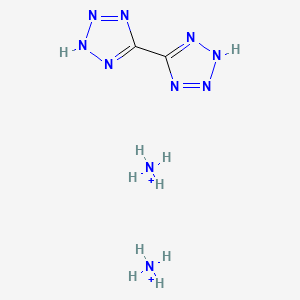
5,5'-Bi-2H-tetrazole diammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bi-2H-tetrazole diammonium salt: is a nitrogen-rich compound with the molecular formula C2H8N10. It is known for its high nitrogen content and stability, making it a valuable compound in various scientific and industrial applications. This compound is a white crystalline solid that is soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5,5’-Bi-2H-tetrazole diammonium salt typically involves the reaction of dicyan, sodium azide, and ammonium chloride in water as a reaction medium. The process is carried out at low temperatures (3-5°C) to ensure the stability of the reactants and products. The reaction mixture is then filtered to isolate the crystalline product .
Industrial Production Methods: Industrial production of 5,5’-Bi-2H-tetrazole diammonium salt follows a similar synthetic route but on a larger scale. The use of automated reactors and filtration systems ensures high yield and purity of the final product. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Bi-2H-tetrazole diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The tetrazole rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other oxidized nitrogen species.
Reduction: Amines and other reduced nitrogen compounds.
Substitution: Substituted tetrazoles with various functional groups.
Scientific Research Applications
Chemistry: 5,5’-Bi-2H-tetrazole diammonium salt is used as a precursor in the synthesis of other nitrogen-rich compounds. It is also used in the study of energetic materials due to its high nitrogen content and stability .
Biology: In biological research, this compound is used as a ligand in the study of metal complexes. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry .
Medicine: Its tetrazole rings can mimic carboxylic acids, making it useful in the design of enzyme inhibitors and receptor agonists .
Industry: In the industrial sector, 5,5’-Bi-2H-tetrazole diammonium salt is used as a gas-generating agent in airbag systems. Its stability and low toxicity make it a preferred choice for this application .
Mechanism of Action
The mechanism of action of 5,5’-Bi-2H-tetrazole diammonium salt involves its ability to form stable complexes with metal ions. The tetrazole rings can coordinate with metal ions, leading to the formation of stable metal-ligand complexes. These complexes can then participate in various biochemical and chemical processes, including catalysis and enzyme inhibition .
Comparison with Similar Compounds
- 5,5’-Bis-1H-tetrazole diammonium salt
- 5,5’-Bis-2H-tetrazole diammonium salt
- 5,5’-Di-1H-tetrazole diammonium salt
Uniqueness: 5,5’-Bi-2H-tetrazole diammonium salt is unique due to its high nitrogen content and stability. Compared to other similar compounds, it offers better thermal stability and lower toxicity, making it suitable for a wider range of applications .
Properties
Molecular Formula |
C2H10N10+2 |
|---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
diazanium;5-(2H-tetrazol-5-yl)-2H-tetrazole |
InChI |
InChI=1S/C2H2N8.2H3N/c3-1(4-8-7-3)2-5-9-10-6-2;;/h(H,3,4,7,8)(H,5,6,9,10);2*1H3/p+2 |
InChI Key |
ZKTARFAXHMRZEF-UHFFFAOYSA-P |
Canonical SMILES |
C1(=NNN=N1)C2=NNN=N2.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


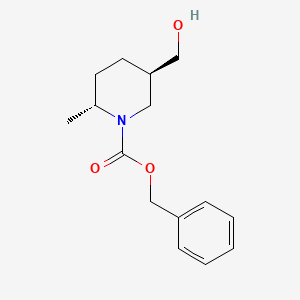
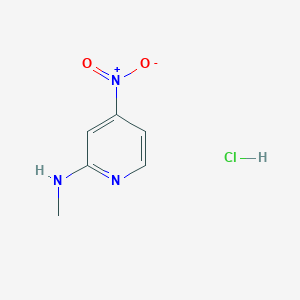

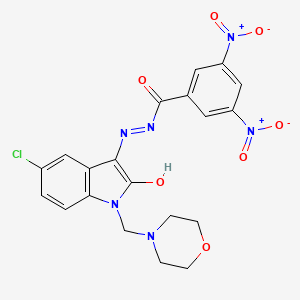

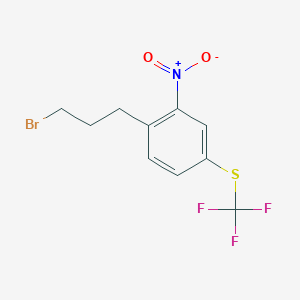

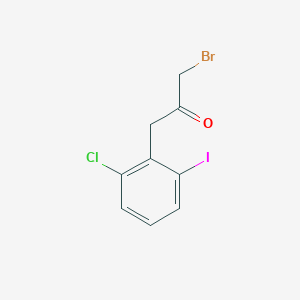

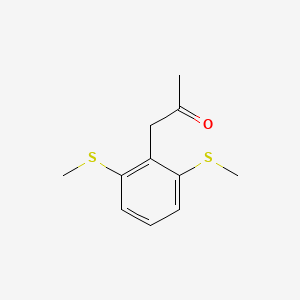
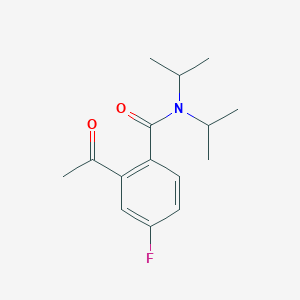


![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
